3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide
Overview
Description
3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide is an organic compound characterized by the presence of trifluoromethyl groups attached to both the benzamide and phenyl moieties. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the compounds it is part of. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under UV light.
Industrial Production Methods
Industrial production of this compound may involve the Swarts reaction, where antimony trifluoride (SbF3) and antimony pentachloride (SbCl5) are used to introduce trifluoromethyl groups into aromatic compounds . Another method involves the reaction of aryl iodides with trifluoromethyl copper (CuCF3) to form trifluoromethylated aromatic compounds .
Chemical Reactions Analysis
Types of Reactions
3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide involves its interaction with molecular targets through its trifluoromethyl groups. These groups can influence the compound’s binding affinity to enzymes or receptors by altering the electronic and steric properties of the molecule. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-(trifluoromethyl)benzamide
- N-[4-(trifluoromethyl)phenyl]benzamide
- 4-(trifluoromethyl)benzoic acid
Uniqueness
3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability, lipophilicity, and ability to interact with biological targets. This dual trifluoromethylation distinguishes it from other similar compounds that may only have a single trifluoromethyl group or different substituents .
Properties
IUPAC Name |
3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F6NO/c16-14(17,18)10-4-6-12(7-5-10)22-13(23)9-2-1-3-11(8-9)15(19,20)21/h1-8H,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPOWEKNNICRTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357333 | |
Record name | 3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195371-89-2 | |
Record name | 3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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